molecular formula C15H13F3N2O4S B11132087 N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-beta-alanine

N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-beta-alanine

Cat. No.: B11132087
M. Wt: 374.3 g/mol
InChI Key: VCBFQQHRCRANGO-UHFFFAOYSA-N
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Description

N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-beta-alanine is a complex organic compound that features a trifluoromethoxyphenyl group, a thiazole ring, and a beta-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-beta-alanine typically involves multi-step organic reactionsThe final step involves the coupling of the thiazole derivative with beta-alanine under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-beta-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-beta-alanine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-beta-alanine is unique due to its combination of a trifluoromethoxyphenyl group and a thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H13F3N2O4S

Molecular Weight

374.3 g/mol

IUPAC Name

3-[[2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetyl]amino]propanoic acid

InChI

InChI=1S/C15H13F3N2O4S/c16-15(17,18)24-11-3-1-9(2-4-11)14-20-10(8-25-14)7-12(21)19-6-5-13(22)23/h1-4,8H,5-7H2,(H,19,21)(H,22,23)

InChI Key

VCBFQQHRCRANGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)NCCC(=O)O)OC(F)(F)F

Origin of Product

United States

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